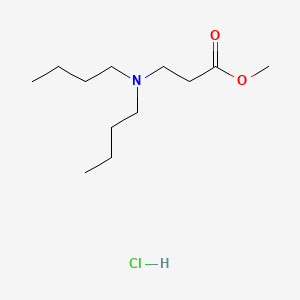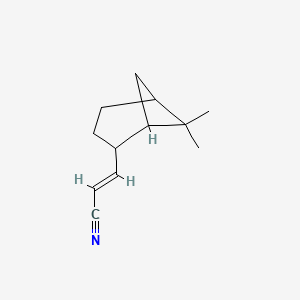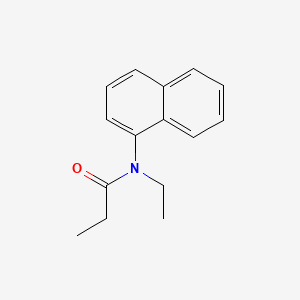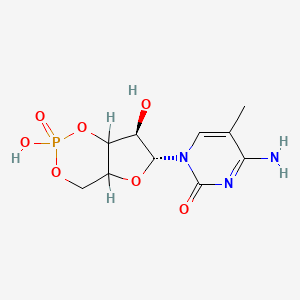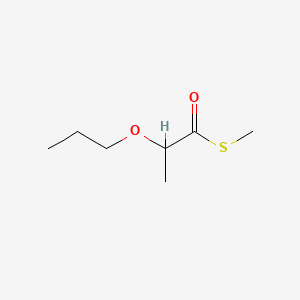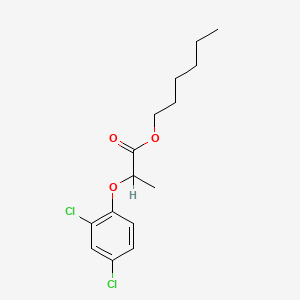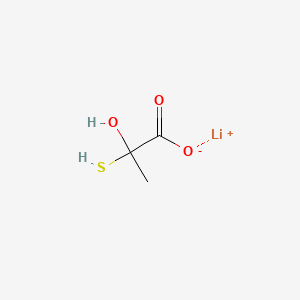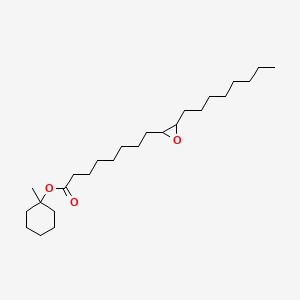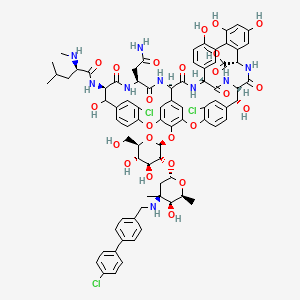
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring bonded to a piperidine ring, which is further substituted with a m-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl piperidine with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Other piperidine derivatives: Compounds such as piperidine and its substituted derivatives have similar structural features and may exhibit comparable reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
83863-46-1 |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC名 |
[4-(3-methylphenyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N2O/c1-14-5-4-6-15(13-14)17(7-9-18-10-8-17)16(20)19-11-2-3-12-19/h4-6,13,18H,2-3,7-12H2,1H3 |
InChIキー |
IXSJBJNKASGMLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




